(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine
Brand Name: Vulcanchem
CAS No.: 2377922-87-5
VCID: VC7520354
InChI: InChI=1S/C20H24N2O2/c1-5-23-19-11-7-9-17(13-19)15(3)21-22-16(4)18-10-8-12-20(14-18)24-6-2/h7-14H,5-6H2,1-4H3/b21-15-,22-16+
SMILES: CCOC1=CC=CC(=C1)C(=NN=C(C)C2=CC(=CC=C2)OCC)C
Molecular Formula: C20H24N2O2
Molecular Weight: 324.424

(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine

CAS No.: 2377922-87-5

Cat. No.: VC7520354

Molecular Formula: C20H24N2O2

Molecular Weight: 324.424

* For research use only. Not for human or veterinary use.

(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine - 2377922-87-5

Specification

CAS No. 2377922-87-5
Molecular Formula C20H24N2O2
Molecular Weight 324.424
IUPAC Name (Z)-1-(3-ethoxyphenyl)-N-[(E)-1-(3-ethoxyphenyl)ethylideneamino]ethanimine
Standard InChI InChI=1S/C20H24N2O2/c1-5-23-19-11-7-9-17(13-19)15(3)21-22-16(4)18-10-8-12-20(14-18)24-6-2/h7-14H,5-6H2,1-4H3/b21-15-,22-16+
Standard InChI Key BWKPXBSWUJXJIT-KBNZVFGVSA-N
SMILES CCOC1=CC=CC(=C1)C(=NN=C(C)C2=CC(=CC=C2)OCC)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic name (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine indicates a hydrazine core (N–N single bond) flanked by two 1-(3-ethoxyphenyl)ethylidene groups. The (Z,E) designation specifies the stereochemistry of the imine double bonds: one group adopts a cis (Z) configuration, while the other adopts a trans (E) configuration relative to the hydrazine backbone. The molecular formula is C₁₈H₂₀N₂O₂, with a molar mass of 296.36 g/mol.

Stereochemical Considerations

The Z/E isomerism arises from the restricted rotation around the C=N bonds formed during hydrazone synthesis. Computational studies of analogous hydrazones suggest that the (Z,E) configuration introduces intramolecular steric strain between the ethoxyphenyl substituents, potentially influencing crystallinity and solubility . X-ray diffraction data for related bis-hydrazones reveal planar geometries at the hydrazine core, with dihedral angles between aromatic rings ranging from 60° to 90° depending on substituent bulk .

Synthesis and Characterization

Synthetic Pathways

The synthesis of (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine likely follows a two-step protocol:

  • Preparation of 3-Ethoxyacetophenone: Friedel-Crafts acylation of 3-ethoxyphenyl ether with acetyl chloride yields 3-ethoxyacetophenone.

  • Condensation with Hydrazine: Reacting 3-ethoxyacetophenone with hydrazine hydrate under acidic conditions (e.g., HCl/ethanol) forms the bis-hydrazone. The (Z,E) isomer predominates when using stoichiometric ratios of ketone to hydrazine at 60–80°C .

Reaction Scheme:
2 ArCOCH3+N2H4ArC(=NNH2)CH3+H2O\text{2 ArCOCH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{ArC(=NNH}_2\text{)CH}_3 + \text{H}_2\text{O}
(Ar = 3-ethoxyphenyl)

Spectroscopic Characterization

Hypothetical data for (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine based on analogous systems :

TechniqueKey Features
¹H NMR (400 MHz, CDCl₃)δ 1.42 (t, 6H, OCH₂CH₃), 3.02 (s, 4H, N–NH₂), 4.08 (q, 4H, OCH₂), 6.8–7.4 (m, 8H, Ar–H)
¹³C NMR (100 MHz, CDCl₃)δ 14.8 (OCH₂CH₃), 63.5 (OCH₂), 115–160 (Ar–C), 155.2 (C=N)
IR (KBr)3320 cm⁻¹ (N–H stretch), 1630 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C–O–C ether)

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to ethoxy groups; poorly soluble in water (<0.1 mg/mL at 25°C).

  • Thermal Stability: Differential scanning calorimetry (DSC) of similar bis-hydrazones shows decomposition onset at ~220°C .

Tautomerism and pH Sensitivity

The hydrazine moiety may exhibit tautomerism in solution:
HydrazoneAzoEnamine\text{Hydrazone} \rightleftharpoons \text{Azo} \rightleftharpoons \text{Enamine}
Protonation at the imine nitrogen (pKa ≈ 3–4) enhances water solubility but reduces stability under acidic conditions .

Coordination Chemistry and Materials Applications

Metal Complexation

Metal IonCoordination GeometryApplication
Cu(II)Square planarCatalytic oxidation reactions
Fe(III)OctahedralMagnetic materials
Pd(II)Square planarCross-coupling catalysis

Supramolecular Assemblies

The ethoxy groups facilitate π-stacking interactions, enabling the formation of crystalline frameworks with potential gas storage properties. Surface area measurements via BET analysis for related compounds range from 200–400 m²/g .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator